N6-Benzoyl-2'-deoxyadenosine
Overview
Description
N6-benzoyl-2’-Deoxyadenosine: is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides. It is often used in the synthesis of oligonucleotides and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
N6-Benzoyl-2’-deoxyadenosine is a nucleoside building block . It is primarily used in the formation of N-Branched oligonucleotides as by-products in solid-phase oligonucleotide synthesis . The primary targets of this compound are therefore the oligonucleotides that it helps to form.
Mode of Action
The compound interacts with its targets (oligonucleotides) by being incorporated into the oligonucleotide chain during synthesis . This results in the formation of N-Branched oligonucleotides .
Biochemical Pathways
The biochemical pathways affected by N6-Benzoyl-2’-deoxyadenosine are those involved in the synthesis of oligonucleotides . The compound’s incorporation into the oligonucleotide chain can influence the structure and function of the resulting oligonucleotides .
Result of Action
The molecular and cellular effects of N6-Benzoyl-2’-deoxyadenosine’s action are primarily seen in the formation of N-Branched oligonucleotides . These oligonucleotides can have various functions depending on their sequence and structure.
Action Environment
The action, efficacy, and stability of N6-Benzoyl-2’-deoxyadenosine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to participate in oligonucleotide synthesis .
Biochemical Analysis
Biochemical Properties
N6-Benzoyl-2’-deoxyadenosine plays a crucial role in biochemical reactions, particularly in the synthesis of oligonucleotides. It interacts with several enzymes and proteins, including nucleoside phosphorylases and DNA polymerases. These interactions are essential for the incorporation of N6-Benzoyl-2’-deoxyadenosine into DNA strands during synthesis. The compound’s ability to mimic natural nucleosides allows it to be used as a building block in the creation of modified DNA sequences .
Cellular Effects
N6-Benzoyl-2’-deoxyadenosine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of N6-Benzoyl-2’-deoxyadenosine into DNA can lead to changes in gene expression patterns, which can subsequently alter cellular behavior. Additionally, its presence in the cellular environment can impact metabolic pathways by interacting with enzymes involved in nucleotide metabolism .
Molecular Mechanism
The molecular mechanism of N6-Benzoyl-2’-deoxyadenosine involves its incorporation into DNA strands during synthesis. This process is facilitated by DNA polymerases, which recognize N6-Benzoyl-2’-deoxyadenosine as a substrate. Once incorporated, the compound can influence the stability and structure of the DNA molecule. Additionally, N6-Benzoyl-2’-deoxyadenosine can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N6-Benzoyl-2’-deoxyadenosine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N6-Benzoyl-2’-deoxyadenosine is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to N6-Benzoyl-2’-deoxyadenosine in in vitro or in vivo studies can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of N6-Benzoyl-2’-deoxyadenosine vary with different dosages in animal models. At lower doses, the compound can be incorporated into DNA without causing significant adverse effects. At higher doses, N6-Benzoyl-2’-deoxyadenosine can exhibit toxic effects, including disruptions in DNA synthesis and repair mechanisms. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
N6-Benzoyl-2’-deoxyadenosine is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes such as nucleoside phosphorylases, which facilitate its incorporation into DNA. Additionally, N6-Benzoyl-2’-deoxyadenosine can affect metabolic flux and metabolite levels by altering the activity of enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
The transport and distribution of N6-Benzoyl-2’-deoxyadenosine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of N6-Benzoyl-2’-deoxyadenosine is crucial for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
N6-Benzoyl-2’-deoxyadenosine is localized in various subcellular compartments, including the nucleus and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of N6-Benzoyl-2’-deoxyadenosine is essential for understanding its role in cellular processes and its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N6-benzoyl-2’-Deoxyadenosine typically involves the protection of adenosine with a protective agent, followed by benzoylation. One method includes the following steps :
- Adenosine and a protective agent are placed in a flask with a solvent and a catalyst. The mixture is stirred and refluxed for a period of time.
- Part of the solvent is evaporated, and the mixture undergoes heat preservation treatment.
- The mixture is cooled, stirred, and filtered to obtain a filter cake.
- The filter cake is treated with a weak alkaline solution, stirred, filtered, and dried to obtain N6-benzoyl-2’-Deoxyadenosine with high purity and yield.
Industrial Production Methods: Industrial production methods for N6-benzoyl-2’-Deoxyadenosine often involve similar steps but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-efficiency while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: N6-benzoyl-2’-Deoxyadenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and copper chloride.
Reduction: Reducing agents such as tributyltin hydride and triethylborane are used.
Substitution: Benzoyl chloride is commonly used for benzoylation reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, benzoylation results in the formation of N6-benzoyl-2’-Deoxyadenosine .
Scientific Research Applications
N6-benzoyl-2’-Deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: It is used in studies involving DNA synthesis and repair, as well as in the development of nucleoside-based drugs.
Industry: It is used in the production of nucleoside analogs for various industrial applications
Comparison with Similar Compounds
2’-Deoxyadenosine: A naturally occurring nucleoside that serves as a building block for DNA.
N6-Benzoyladenosine: A similar compound with a benzoyl group attached to the nitrogen at position 6 of adenosine.
2’-Deoxyguanosine: Another nucleoside analog used in similar applications.
Uniqueness: N6-benzoyl-2’-Deoxyadenosine is unique due to its specific structure, which allows it to be used in the synthesis of oligonucleotides and other nucleoside analogs. Its benzoyl group provides additional stability and specificity in various chemical reactions, making it a valuable tool in scientific research .
Properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXHJAPVPCVZSV-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196516 | |
Record name | N-Benzoyl-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-72-9 | |
Record name | N-Benzoyl-2′-deoxyadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4546-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-2'-deoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004546729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzoyl-2'-deoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzoyl-2'-deoxyadenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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